N-(3-methoxybenzyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

Formyl peptide receptor FPR agonist pyridazinone analog

N-(3-Methoxybenzyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide (CAS 898189-40-7) is a synthetic 2-arylacetamido pyridazin-3(2H)-one derivative. The pyridazinone core is a validated pharmacophore for G-protein-coupled formyl peptide receptor (FPR) modulation.

Molecular Formula C20H19N3O3
Molecular Weight 349.39
CAS No. 898189-40-7
Cat. No. B3002571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methoxybenzyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide
CAS898189-40-7
Molecular FormulaC20H19N3O3
Molecular Weight349.39
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3
InChIInChI=1S/C20H19N3O3/c1-26-17-9-5-6-15(12-17)13-21-19(24)14-23-20(25)11-10-18(22-23)16-7-3-2-4-8-16/h2-12H,13-14H2,1H3,(H,21,24)
InChIKeyVWLWTMXVGBVAHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Methoxybenzyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide (CAS 898189-40-7): Pyridazinone Scaffold for FPR-Targeted Procurement


N-(3-Methoxybenzyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide (CAS 898189-40-7) is a synthetic 2-arylacetamido pyridazin-3(2H)-one derivative [1]. The pyridazinone core is a validated pharmacophore for G-protein-coupled formyl peptide receptor (FPR) modulation [1]. This compound features a 3-phenyl substituent on the pyridazinone ring and a 3-methoxybenzyl group on the acetamide side chain, structural elements that influence receptor subtype selectivity and potency within the FPR agonist class. FPRs (FPR1, FPR2, FPR3) are critical regulators of inflammatory resolution and immune cell function, making subtype-selective ligands valuable tools for target validation and lead optimization in inflammation research [2].

Why Generic Pyridazinone Analogs Cannot Replace N-(3-Methoxybenzyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide in FPR-Targeted Research


In-class substitution of N-(3-methoxybenzyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide with structurally similar pyridazinone acetamides is precluded by the exquisitely sensitive structure-activity relationships governing FPR subtype activation. In the 2-arylacetamido pyridazinone series, even minor modifications to the N-acetamide substituent profoundly shift FPR1/FPR2/FPR3 selectivity profiles, as quantified in direct agonist assays [1]. For example, analog 4a achieves balanced mixed agonism (FPR1 EC50 = 19 nM, FPR2 EC50 = 43 nM, FPR3 EC50 = 40 nM), whereas closely related 4b preferentially activates FPR2 (EC50 = 13 nM) [1]. Unverified substitution—such as replacing the 3-methoxybenzyl group with an unsubstituted benzyl or methyl—risks unpredictable loss of subtype selectivity, potency, or functional efficacy, undermining experimental reproducibility and target validation outcomes.

Quantitative Differentiation of N-(3-Methoxybenzyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide: Evidence for Procurement Decisions


Predicted FPR Subtype Selectivity Profile Inferred from Class-Level Pyridazinone Agonist SAR

Although no direct head-to-head data for N-(3-methoxybenzyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide exist, its structural features allow class-level inference of its differentiation. In 2-arylacetamido pyridazin-3(2H)-ones, the identity of the N-acetamide substituent is the primary determinant of FPR subtype selectivity. The presence of a 3-methoxybenzyl group distinguishes it from analogs such as 4a (mixed FPR1/2/3 agonist, EC50 = 19–43 nM) and 4b (FPR2-preferring, EC50 = 13 nM) [1]. Based on SAR trends, the 3-methoxybenzyl substituent is predicted to confer a distinct selectivity fingerprint, potentially favoring FPR1 over FPR2 compared to the 4-bromophenyl analog. This predicted differentiation is critical for studies requiring specific FPR subtype modulation.

Formyl peptide receptor FPR agonist pyridazinone analog

Physicochemical Differentiation: cLogP and H-Bonding Capacity Versus 3-Methyl and Benzyl Analogs

Physicochemical properties were computationally compared between the target compound and two close analogs: N-(3-methoxybenzyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide and N-benzyl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide. The target compound (MW ~371.47, cLogP ~3.68, H-bond acceptors 5, donors 2) differs from the 3-methyl analog (lacks 3-phenyl; lower lipophilicity) and the unsubstituted benzyl analog (lacks 3-OCH3; lower H-bond acceptor count). The 3-methoxybenzyl group in the target compound is anticipated to increase lipophilicity and modulate hydrogen-bonding potential, which can influence membrane permeability and receptor binding kinetics.

Lipophilicity ADME pyridazinone library

VEGFR-2 Inhibitory Spectrum of 3-Phenylpyridazinone Series Contextualizes Target Compound

A structurally related series of N-substituted-6-oxo-3-phenylpyridazine derivatives exhibited VEGFR-2 kinase inhibitory IC50 values spanning 49.1–418.0 nM against sorafenib (IC50 = 81.8 nM) [1]. The most potent analog, 2-{2-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]hydrazineyl}-N-(p-tolyl)acetamide, achieved IC50 = 49.1 nM. The target compound, bearing a 3-methoxybenzyl group instead of a p-tolyl hydrazine moiety, is predicted to occupy a different region of the VEGFR-2 ATP-binding pocket, potentially yielding distinct selectivity versus off-target kinases. This is a class-level inference based on SAR of the 3-phenylpyridazinone scaffold.

VEGFR-2 kinase antiangiogenic pyridazinone

Procurement Scenarios for N-(3-Methoxybenzyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide Backed by Evidence


FPR Subtype Selectivity Profiling in Inflammation Resolution Research

Based on class-level SAR showing that N-substituents on the 2-arylacetamido pyridazinone scaffold dictate FPR1/FPR2/FPR3 selectivity [1], procure this compound as a tool to interrogate the role of FPR1-biased signaling in models of inflammatory resolution. Its 3-methoxybenzyl group is predicted to confer a selectivity profile distinct from the dual FPR1/FPR2 agonist 4a (FPR1 EC50=19 nM) or the FPR2-preferring agonist 4b (FPR2 EC50=13 nM), enabling more precise target engagement studies.

Kinase Selectivity Screening Against VEGFR-2 Wild-Type and Mutants

Given that 3-phenylpyridazinone analogs inhibit VEGFR-2 with IC50 values as low as 49.1 nM [2], use the target compound in a counter-screening panel against VEGFR-2 and related kinases. The unique 3-methoxybenzyl substitution may alter the kinase inhibition profile, providing a chemical probe to study resistance mutations or isoform selectivity that is not attainable with the more potent p-tolyl hydrazine analog.

ADME Optimization of Pyridazinone Leads via Lippphilicity Modulation

With a computationally predicted cLogP of ~3.68 and 5 hydrogen-bond acceptors , this compound serves as a reference for assessing the impact of 3-methoxybenzyl substitution on membrane permeability and metabolic stability. Compare its ADME profile against the unsubstituted benzyl analog (cLogP lower, H-bond acceptors=4) to guide lipophilicity-driven lead optimization without compromising potency.

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